Dibenzarsole Dibenzarsole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20680913
InChI: InChI=1S/C12H8As/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
SMILES:
Molecular Formula: C12H8As
Molecular Weight: 227.11 g/mol

Dibenzarsole

CAS No.:

Cat. No.: VC20680913

Molecular Formula: C12H8As

Molecular Weight: 227.11 g/mol

* For research use only. Not for human or veterinary use.

Dibenzarsole -

Specification

Molecular Formula C12H8As
Molecular Weight 227.11 g/mol
Standard InChI InChI=1S/C12H8As/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
Standard InChI Key IDYWJSNPWHFWEH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3[As]2

Introduction

Chemical Structure and Molecular Properties

Spectroscopic and Physicochemical Data

Key physicochemical properties of dibenzarsole include:

PropertyValueSource
Molecular FormulaC18H13As\text{C}_{18}\text{H}_{13}\text{As}
Molecular Weight304.2 g/mol
IUPAC Name5-phenylbenzo[b]arsindole
Canonical SMILESC1=CC=C(C=C1)[As]2C3=CC=CC=C3C4=CC=CC=C42
PubChem CID237995
Melting PointNot explicitly reported-

The compound’s Standard InChIKey (LMOSVIMZPPKUDF-UHFFFAOYSA-N) facilitates database searches and computational modeling .

Synthesis and Manufacturing

General Synthetic Routes

Dibenzarsole is synthesized via methods analogous to those used for arsenic-containing heterocycles. A common approach involves:

  • Cyclization Reactions: Arsenic precursors, such as arylarsines, undergo cyclization with dihalobenzenes under controlled conditions.

  • Coordination-Driven Assembly: As suggested by its use in coordination chemistry, dibenzarsole may form through template-assisted reactions involving transition metals .

While specific synthetic details for dibenzarsole are sparse in the provided sources, patents such as US3776883A highlight the broader applicability of arsenic heterocycles in polymer science, implying scalable synthesis protocols .

Purification and Characterization

Post-synthesis, dibenzarsole is typically purified via recrystallization or column chromatography. Characterization relies on:

  • Mass Spectrometry: To confirm molecular weight (304.2 g/mol) .

  • NMR Spectroscopy: For elucidating aromatic proton environments and arsenic coupling patterns.

Applications in Coordination Chemistry and Materials Science

Ligand in Metal Complexes

Dibenzarsole’s arsenic atom exhibits lone pair availability, making it a candidate ligand for transition metals. For example:

  • Palladium and Platinum Complexes: Arsenic ligands enhance catalytic activity in cross-coupling reactions, though dibenzarsole’s bulky structure may limit substrate accessibility .

Future Research Directions

Expanding Coordination Chemistry

Exploring dibenzarsole’s utility in asymmetric catalysis or photoluminescent materials could unlock novel applications.

Environmental Impact Studies

Assessing the ecotoxicity of dibenzarsole and its degradation products is critical given arsenic’s environmental persistence.

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